4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Description
This compound is a cyclohepta[c]chromenone derivative characterized by a fused seven-membered cycloheptane ring and a chromenone core. Key structural features include:
- Methyl group at position 2.
- 1-Methyl-2-oxopropoxy substituent at position 3, introducing an ester-functionalized side chain.
- Tetrahydro configuration in the cycloheptane ring (positions 8–11), reducing ring strain compared to fully unsaturated analogs.
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methyl-3-(3-oxobutan-2-yloxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-11-17(22-13(3)12(2)20)10-9-15-14-7-5-4-6-8-16(14)19(21)23-18(11)15/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
MFSMDRGLYUVOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cycloheptane ring: This step may involve a series of reactions such as alkylation, cyclization, and reduction.
Attachment of the 1-methyl-2-oxopropoxy group: This is usually done through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in studies of enzyme interactions or cellular processes.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Analogs
(a) 3-Hydroxy-4-Methyl-8,9,10,11-Tetrahydrocyclohepta[c]chromen-6(7H)-one
- Substituents : Hydroxy group at position 3, methyl at position 3.
- Key Differences: The absence of the 1-methyl-2-oxopropoxy group reduces steric bulk and polarity.
(b) 3,4,6a,10-Tetrahydroxy-6a,7-Dihydroindeno[2,1-c]chromen-9(6H)-one
Functional Group Comparisons
Pharmacological Potential
- Ester Group : May enhance membrane permeability compared to hydroxylated analogs, favoring CNS or intracellular targets.
- Cycloheptane Ring : Conformational flexibility could improve binding to protein pockets relative to smaller ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
